(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride
Description
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride is a bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyridine moiety at the [2,3-c] position, with a methanamine group (-CH2NH2) at the 2-yl position. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical research applications . Storage typically recommends room temperature (RT) to maintain stability .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-7-3-6-1-2-10-5-8(6)11-7;;/h1-3,5,11H,4,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOZHNZNNFFDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739458 | |
| Record name | 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867035-40-3 | |
| Record name | 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method includes the use of pyridine-2-carboxaldehyde as a starting material, which undergoes a series of reactions including condensation and cyclization to form the desired pyrrolo-pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrolo-pyridine compounds .
Scientific Research Applications
Biological Activities
The compound has demonstrated various biological activities that make it of interest in pharmacological research:
- Antitumor Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit promising antitumor properties, potentially serving as lead compounds for cancer treatment .
- Neuroprotective Effects : Studies suggest that pyrrolopyridine derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating its potential use in developing new antimicrobial agents .
Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry include:
- Drug Development : As a scaffold for synthesizing novel pharmaceuticals targeting specific biological pathways.
- Lead Compound Exploration : Its derivatives can be modified to enhance efficacy and selectivity against various diseases.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of a series of pyrrolopyridine derivatives, including this compound. The results indicated significant cytotoxic activity against several cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers investigated the effects of pyrrolopyridine derivatives on neuronal cell cultures exposed to oxidative stress. The findings revealed that these compounds could significantly reduce cell death and oxidative damage, highlighting their therapeutic potential in neurodegenerative diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Regioisomeric and Functional Group Variations
Positional Isomerism
- (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride (CAS 2408959-99-7) Structure: Differs in the fusion position of the pyrrole and pyridine rings ([3,2-c] vs. [2,3-c]). Properties: Molecular formula C8H11Cl2N3, molecular weight 220.099 g/mol.
Substituted Derivatives
- 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride (CAS 1909324-63-5)
Heterocyclic Core Modifications
Quinoline Derivatives
- Quinolin-2-ylmethanamine dihydrochloride (CAS 5760-20-3) Structure: Replaces the pyrrolopyridine core with a quinoline system. Properties: Molecular formula C10H12Cl2N2, molecular weight 231.12 g/mol. The larger aromatic system enhances π-stacking interactions but reduces nitrogen content, altering solubility and reactivity .
Pyrrolo-Pyrazole Hybrids
- {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride (CAS 1955548-05-6)
Salt Form Comparisons
- (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride (CAS 2204255-39-8) Structure: Monohydrochloride salt of the target compound. Properties: Purity 95%, molecular formula C8H10ClN3. The dihydrochloride form offers higher solubility in aqueous media compared to the hydrochloride, critical for in vitro assays .
Data Table: Key Comparative Properties
Biological Activity
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride is a heterocyclic compound with significant biological activity. Its structure consists of a pyrrolopyridine framework, which has been associated with various pharmacological properties including anticancer and antimicrobial effects. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.
- IUPAC Name : this compound
- Molecular Formula : C8H10ClN3
- Molecular Weight : 183.64 g/mol
- CAS Number : 2204255-39-8
- Purity : ≥95%
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound. For instance, in vitro assays have shown that this compound can significantly reduce the viability of cancer cell lines, including aggressive types such as MDA-MB-231 (triple-negative breast cancer) by up to 55% at a concentration of 10 μM after three days of treatment . Additionally, in vivo studies using xenograft models confirmed its efficacy in tumor reduction.
Antimicrobial Activity
The compound has also exhibited notable antimicrobial properties. It has been evaluated against various Gram-positive and Gram-negative bacteria using disk diffusion methods. The results indicated bacteriostatic effects, with significant inhibition zones observed for several strains, suggesting its potential as an antibacterial agent .
The biological activity of this compound can be attributed to its interaction with specific biological targets. The structure-activity relationship studies suggest that modifications to the pyrrolopyridine core can enhance its binding affinity to target receptors involved in cell proliferation and survival pathways .
Table 1: Biological Activity Overview
| Activity Type | Test Methodology | Target Organisms/Cells | Results |
|---|---|---|---|
| Antitumor | In vitro viability assay | MDA-MB-231 (breast cancer) | 55% reduction at 10 μM |
| In vivo xenograft model | BALB/c nude mice | Significant tumor reduction | |
| Antimicrobial | Disk diffusion | Various Gram-positive and negative bacteria | Bacteriostatic effects observed |
Case Studies
- Antitumor Efficacy : A study involving the administration of the compound to MDA-MB-231 cells showed a dose-dependent decrease in cell viability, supporting its potential use in cancer therapy.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?
- The compound is typically synthesized via functionalization of the pyrrolo-pyridine core. Key steps include:
- Boronic acid coupling : Intermediates like (1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid (CAS 1638759-63-3) enable Suzuki-Miyaura cross-coupling for introducing substituents .
- Amination : Methanamine groups are introduced via reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation using HCl in ethanol or methanol .
- Optimization : Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for amine precursors) are critical to minimize byproducts like unreacted intermediates .
Q. How can researchers confirm the structural integrity of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve the dihydrochloride salt’s crystal structure .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6) should show characteristic peaks:
- Pyrrolo-pyridine protons at δ 7.2–8.5 ppm.
- Methanamine protons at δ 3.1–3.5 ppm (split due to dihydrochloride salt formation) .
Q. What solubility and stability profiles are reported for this compound under experimental conditions?
- Solubility : Freely soluble in water (>50 mg/mL) and DMSO due to the dihydrochloride salt’s ionic nature. Limited solubility in apolar solvents like hexane .
- Stability :
- pH-dependent degradation : Stable at pH 2–6 (4°C, 6 months). Avoid alkaline conditions (pH >8) to prevent freebase precipitation .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological activity data for this compound across cell-based assays?
- Source of variability : Differences in cell membrane permeability (e.g., HEK293 vs. HeLa) or intracellular chloride concentration may alter dihydrochloride dissociation kinetics .
- Methodological adjustments :
- Use isotonic buffers (e.g., HEPES with 150 mM KCl) to standardize chloride levels.
- Quantify intracellular uptake via LC-MS/MS to correlate exposure with activity .
Q. What strategies are effective in designing analogs of this compound for selective kinase inhibition?
- Scaffold modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 3-position to enhance ATP-binding pocket interactions .
- Replace methanamine with bulkier amines (e.g., cyclopropylamine) to improve selectivity against off-target kinases .
Q. How should researchers mitigate challenges in scaling up synthesis while maintaining purity?
- Byproduct control : Monitor intermediates via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities like unreacted boronic acid or des-chloro derivatives .
- Salt formation optimization : Adjust HCl addition rate during dihydrochloride precipitation to avoid amorphous solids (target pH 2.5–3.0) .
Q. What are the best practices for analyzing this compound’s hygroscopicity in formulation studies?
- Dynamic vapor sorption (DVS) : Measure mass change under controlled humidity (0–90% RH) to identify critical hydration points .
- Preformulation fixes : Co-formulate with excipients like mannitol or silica to mitigate moisture uptake during lyophilization .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
